3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Overview
Description
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound that contains a thiophene ring fused with an oxadiazole ring
Mechanism of Action
Target of action
Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . .
Biochemical pathways
Thiophene derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, some thiophene derivatives have been found to inhibit mitochondrial complex II activity . .
Biochemical Analysis
Biochemical Properties
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site . This interaction is competitive, meaning that this compound competes with the natural substrate of the enzyme, thereby reducing its activity. Additionally, this compound can interact with other biomolecules such as receptors and transporters, modulating their function and affecting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In melanoma cells, for example, it has been observed to reduce melanin content by inhibiting tyrosinase activity . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, this compound can alter cell proliferation, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes such as tyrosinase, inhibiting their activity . This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity and cellular processes . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, it can inhibit enzymes involved in the synthesis of melanin, thereby reducing melanin production in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, where it can modulate gene expression and other nuclear processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with carbonyl compounds under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring structure.
Oxadiazole Derivatives: Compounds like 3,5-dimethyl-1,2,4-oxadiazole and 3-phenyl-1,2,4-oxadiazole share the oxadiazole ring structure.
Uniqueness
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-thiophen-2-yl-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6-7-5(8-10-6)4-2-1-3-11-4/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWWXAYHYFHICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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